
(E)-Ethyl 3-(2-bromo-4-(bromomethyl)phenyl)acrylate
Overview
Description
Synthesis Analysis
While the exact synthesis pathway for this compound is not provided, similar compounds often involve reactions such as free radical bromination, nucleophilic substitution, and oxidation . Protodeboronation of pinacol boronic esters has also been reported in the synthesis of related compounds .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The compound may have resonance stabilization due to the presence of a phenyl ring .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .Scientific Research Applications
Synthesis and Application in Chemical Reactions
Wittig–SNAr Reactions : This compound is used in Wittig–SNAr reactions for the efficient synthesis of aurora 2 kinase inhibitors. These inhibitors are significant in cancer research and therapy. The process involves a one-pot, three-component approach starting from readily available haloaromatic aldehydes, secondary amines, quaternary phosphonium salts, and sodium hydroxide, using water as a solvent. This method is noted for its high stereoselectivity and moderate to high yield, making it environmentally benign and metal-free (Xu et al., 2015).
Solid-Phase Synthesis : The compound has been prepared through reactions involving ethyl polystyrylsulfonylacetate with α-bromoacetophenone, followed by cleavage of the products by triethylamine. This process yields substituted acrylates that are exclusively E-isomers. The method demonstrates the compound's utility in producing specific isomer types, crucial for various chemical syntheses (Qi, 1989).
Use in Material Science and Polymer Research
Block Copolymer Synthesis : The compound has been used in the synthesis of novel asymmetric difunctional initiators for atom transfer radical polymerization (ATRP) of methyl methacrylate or tert-butyl acrylate. This leads to the formation of polymers with tempo moieties as chain ends. These polymers can initiate stable free radical polymerization (SFRP) of styrene, highlighting the compound's role in developing advanced materials with specific properties (Tunca et al., 2001).
Synthesis of Functionalized Polyolefins : The compound plays a role in the palladium-catalyzed copolymerization of ethylene with acrylic acid and related monomers. This process is significant in producing ethylene-co-acrylic acid (E–AA) copolymers, which have vast industrial importance due to their applications in various fields. The compound aids in creating copolymers with controlled microstructures and improved material properties, which is a challenge due to catalyst poisoning by oxygen and carboxylic acid moieties (Dai & Chen, 2018).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
ethyl (E)-3-[2-bromo-4-(bromomethyl)phenyl]prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Br2O2/c1-2-16-12(15)6-5-10-4-3-9(8-13)7-11(10)14/h3-7H,2,8H2,1H3/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSNICQPTJNJIV-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=C(C=C1)CBr)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C=C(C=C1)CBr)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(2-chloro-4-pyridinyl)oxy]-1-Naphthalenecarboxylic acid](/img/structure/B3331860.png)
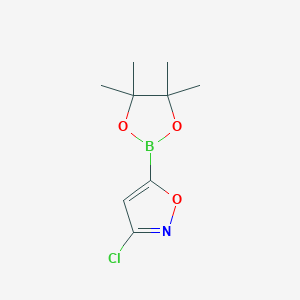
![1-(4-Aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B3331878.png)

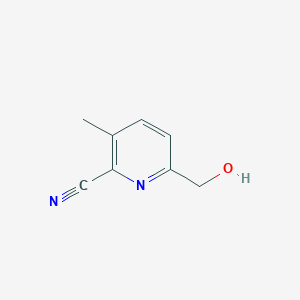
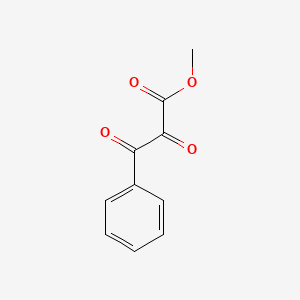
![Tert-butyl 1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3331915.png)
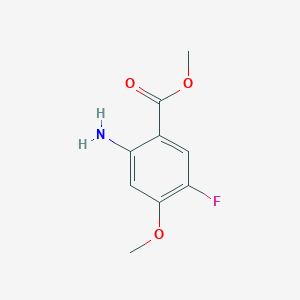

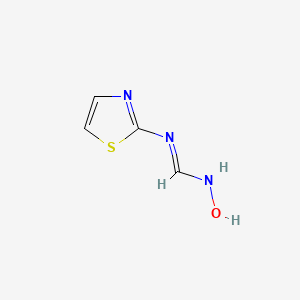
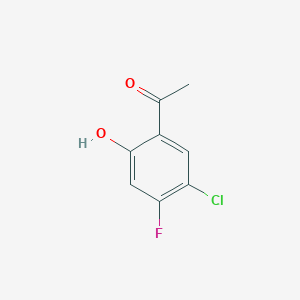
![2-[N-[2-[7-Chloro-1-(tetrahydropyran-4-ylmethyl)-1H-indol-3-yl]thiazol-4-ylmethyl]-N-isopropylamino]ethanol](/img/structure/B3331963.png)

![N-[(2S)-6,8-Difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-L-norvaline](/img/structure/B3331972.png)
